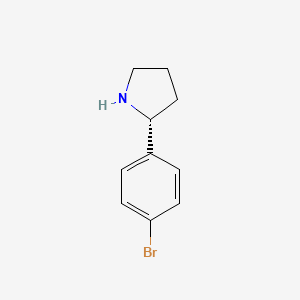

(2R)-2-(4-bromophenyl)pyrrolidine

Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Organic Synthesis Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in organic and medicinal chemistry. frontiersin.orgresearchgate.net This scaffold is a core component of numerous biologically active molecules, including a wide array of natural products, alkaloids, and pharmaceuticals. nih.gov Its prevalence stems from the unique structural and chemical properties it imparts to a molecule. The non-planar, puckered nature of the saturated ring allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets like enzymes and receptors. nih.gov

In academic research, chiral pyrrolidines are highly valued for several reasons:

As Chiral Building Blocks: The amino acids L-proline and 4-hydroxy-L-proline are readily available, enantiomerically pure sources from the chiral pool. nih.govmdpi.com These compounds serve as versatile starting materials for the synthesis of more complex chiral molecules, ensuring the stereochemical integrity of the final product. nih.gov

In Asymmetric Catalysis: Derivatives of pyrrolidine, most famously proline itself, have revolutionized the field of organocatalysis. They are used to catalyze a variety of asymmetric reactions, enabling the creation of chiral molecules with high enantioselectivity without the need for metal catalysts. researchgate.net

In Pharmaceutical Compounds: The pyrrolidine motif is a key structural feature in many drugs approved by the FDA. researchgate.net Its ability to confer favorable pharmacokinetic properties makes it an attractive scaffold for drug design and development. frontiersin.org The biological activities associated with pyrrolidine derivatives are extensive, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov

The following table highlights several well-known drugs that incorporate the pyrrolidine scaffold, demonstrating its therapeutic importance.

| Drug Name | Therapeutic Class | Role of Pyrrolidine Ring |

| Avanafil | PDE5 Inhibitor | Core structural component derived from (S)-prolinol. nih.govmdpi.com |

| Daclatasvir | Antiviral (Hepatitis C) | Bis-pyrrolidine structure derived from N-protected proline. nih.govmdpi.com |

| Enalapril | ACE Inhibitor | Contains a proline moiety essential for binding to the angiotensin-converting enzyme. mdpi.com |

| Meropenem | Antibiotic | A broad-spectrum carbapenem antibiotic featuring a pyrrolidine side chain. mdpi.com |

| Anisomycin | Antibiotic | A naturally occurring antibiotic containing a substituted pyrrolidine ring. nih.gov |

| Clemastine | Antihistamine | The synthesis involves the formation of a substituted pyrrolidine ring. nih.gov |

This table contains interactive data. Click on a row to learn more about each compound.

Overview of (2R)-2-(4-bromophenyl)pyrrolidine as a Key Chiral Intermediate in Academic Contexts

This compound is a chiral molecule that combines two synthetically important features: a stereochemically defined pyrrolidine ring and a functionalized aromatic group. In academic research, it serves primarily as a chiral intermediate or building block for the synthesis of more complex, value-added molecules. smolecule.com

The significance of each component is distinct:

The (2R)-pyrrolidine Moiety: This part of the molecule provides a rigid, three-dimensional scaffold with a defined absolute stereochemistry at the C2 position. In the synthesis of pharmacologically active compounds, controlling stereochemistry is crucial, as different enantiomers of a drug can have vastly different biological activities and safety profiles. Using an enantiopure starting material like the (2R) isomer ensures that the desired stereocenter is incorporated correctly from the outset.

The 4-bromophenyl Group: The bromine atom on the phenyl ring acts as a versatile synthetic handle. Organobromine compounds are valuable substrates for a wide range of carbon-carbon bond-forming cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows researchers to readily attach other molecular fragments at this position, enabling the exploration of structure-activity relationships and the construction of diverse chemical libraries for drug discovery. For example, the enantiomer, (2S)-2-(4-bromophenyl)pyrrolidine, has been investigated as a building block for potential cholesterol absorption inhibitors. smolecule.com

Therefore, in an academic context, this compound is not typically an end product but rather a strategic starting point for multi-step syntheses of novel chiral compounds with potential applications in medicinal chemistry and materials science. smolecule.com

Research Landscape and Academic Interest in Enantiopure Organobromine Compounds

The academic interest in enantiopure organobromine compounds like this compound lies at the intersection of two critical areas of modern chemistry: asymmetric synthesis and functional materials.

The demand for enantiomerically pure compounds (EPCs) is largely driven by the pharmaceutical industry. ub.edu Biological systems are inherently chiral, and as such, the different enantiomers of a chiral drug often interact differently with receptors and enzymes. ub.edu One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in some historical cases, cause severe adverse effects. This has led regulatory bodies and pharmaceutical companies to prioritize the development of single-enantiomer drugs, which offer improved efficacy, more predictable pharmacokinetics, and reduced toxicity. ub.edu This focus creates a continuous academic demand for new methods and building blocks to access enantiopure molecules.

Concurrently, organohalogen compounds, particularly organobromides, are of significant interest in synthetic chemistry. springerprofessional.de While thousands of organohalogen compounds are produced naturally, their synthetic utility is paramount in academic and industrial labs. springerprofessional.deacs.org The carbon-bromine (C-Br) bond has a reactivity that is intermediate between that of C-Cl and C-I bonds, representing a useful compromise of stability and reactivity. This makes organobromides ideal precursors for metal-catalyzed cross-coupling reactions, lithiation, and the formation of Grignard reagents.

The combination of these two fields—a molecule that is both enantiopure and contains a bromine handle—makes for a highly valuable synthetic intermediate. It provides a direct route to constructing complex chiral molecules where both the stereochemistry and the subsequent chemical modifications are precisely controlled.

Historical Context of Pyrrolidine Chemistry in Academia

The academic study of pyrrolidine chemistry is deeply rooted in the history of natural product chemistry. The pyrrolidine ring was first identified as a structural component of various alkaloids, such as nicotine from tobacco and hygrine from coca leaves. wikipedia.org A related bicyclic structure, the pyrrolizidine core, is found in a large class of toxic pyrrolizidine alkaloids produced by many plant species. nih.govrsc.org The complex structures and potent biological activities of these natural compounds spurred early academic efforts to isolate, characterize, and synthesize them.

Early synthetic work on the parent pyrrolidine ring dates back to the 1930s. In 1938, Yurev and Prokina reported the synthesis of pyrrolidine by passing tetrahydrofuran and ammonia (B1221849) over an alumina catalyst at high temperatures. google.com An article in the Journal of the American Chemical Society in 1936 also detailed methods for the synthesis of pyrrolidines. acs.org These early methods often required harsh conditions and were not concerned with stereoselectivity.

A major evolution in pyrrolidine chemistry came with the increasing appreciation for stereochemistry in organic synthesis. This led to the widespread use of the "chiral pool," where naturally occurring enantiopure compounds are used as starting materials. The amino acid L-proline, a substituted pyrrolidine, became one of the most important chiral building blocks in academic research, providing a reliable way to introduce a specific stereocenter into a synthetic target. nih.govmdpi.com

The most significant modern development was the emergence of organocatalysis in the early 2000s. The discovery that L-proline itself could act as a highly effective and stereoselective catalyst for reactions like aldol (B89426) and Mannich additions marked a paradigm shift. This established the chiral pyrrolidine scaffold not just as a structural component but as a powerful tool for controlling the stereochemical outcome of chemical reactions, a status it retains in academic research today. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJZBROSVFKSCP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427567 | |

| Record name | (2R)-2-(4-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189155-63-2 | |

| Record name | (2R)-2-(4-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Enantiopure 2r 2 4 Bromophenyl Pyrrolidine

Enantioselective Synthesis Strategies

The direct synthesis of the desired enantiomer, (2R)-2-(4-bromophenyl)pyrrolidine, represents the most atom-economical approach. These strategies primarily involve asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of the target molecule with high enantioselectivity.

Asymmetric Catalytic Approaches

Asymmetric catalysis offers powerful tools for the construction of chiral molecules. Both organocatalysis and transition metal catalysis have been explored for the synthesis of enantiomerically enriched 2-arylpyrrolidines.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a robust method for asymmetric synthesis, often complementing traditional metal-based catalysts. Proline and its derivatives are prominent organocatalysts for the synthesis of chiral pyrrolidines. wikipedia.org A common and effective strategy is the [3+2] cycloaddition reaction, where a three-atom component reacts with a two-atom component to form a five-membered ring. nih.govrsc.org

In the context of synthesizing 2-arylpyrrolidines, this often involves the reaction of an azomethine ylide (the three-atom component) with an alkene (the two-atom component). Chiral organocatalysts, such as proline derivatives, can effectively control the stereochemical outcome of this cycloaddition. For the synthesis of this compound, a potential pathway involves the asymmetric [3+2] cycloaddition of an azomethine ylide derived from an amino ester with a 4-bromostyrene (B1200502) derivative. The catalyst would facilitate the approach of the reactants in a way that favors the formation of the (R)-enantiomer at the newly formed stereocenter. While general methodologies for organocatalytic [3+2] cycloadditions are well-established, specific examples detailing the synthesis of this compound with high enantiomeric excess remain an area of ongoing research interest.

Another promising organocatalytic approach is the intramolecular hydroamination of alkenes. Chiral Brønsted acids have been shown to catalyze the intramolecular cyclization of aminoalkenes to afford chiral pyrrolidines with high enantioselectivity. This method avoids the use of metal catalysts and often proceeds under mild reaction conditions.

| Catalyst Type | Reaction Type | Key Features |

| Proline Derivatives | [3+2] Cycloaddition | Forms the pyrrolidine (B122466) ring in a single step with good stereocontrol. |

| Chiral Phosphoric Acids | Intramolecular Hydroamination | Metal-free, mild conditions, high enantioselectivity. |

Transition metal catalysis provides a versatile platform for the enantioselective synthesis of 2-arylpyrrolidines. Catalysts based on metals like rhodium and copper have been particularly successful in this area.

Rhodium-catalyzed asymmetric hydrogenation of pyrrole (B145914) precursors is a powerful method for accessing chiral pyrrolidines. A suitably substituted pyrrole containing the 4-bromophenyl group at the 2-position can be hydrogenated using a chiral rhodium catalyst, such as one containing a chiral phosphine (B1218219) ligand, to yield this compound with high enantioselectivity. The choice of the chiral ligand is crucial for achieving high levels of stereocontrol.

Copper-catalyzed asymmetric reactions have also been employed for the synthesis of chiral 2-arylpyrrolidines. For instance, the asymmetric [3+2] cycloaddition of iminoesters with nitroalkenes can be catalyzed by chiral copper complexes to afford highly functionalized pyrrolidines. nih.gov A potential route to this compound could involve the copper-catalyzed reaction of an appropriate iminoester with a 4-bromophenyl substituted nitroalkene, where the chiral ligand on the copper center dictates the stereochemical outcome.

| Metal Catalyst | Chiral Ligand Type | Reaction Type | Typical Enantioselectivity |

| Rhodium | Chiral Phosphines | Asymmetric Hydrogenation | High to Excellent |

| Copper | Chiral Bisoxazolines | Asymmetric [3+2] Cycloaddition | Good to High |

Chiral Pool Synthesis Approaches Utilizing Precursors

Chiral pool synthesis utilizes readily available enantiopure natural products as starting materials. For the synthesis of this compound, L-proline and (S)-pyroglutamic acid are logical and cost-effective chiral precursors. nih.govjyu.firesearchgate.netnih.gov

Starting from L-proline, which possesses the desired (S)-stereochemistry at C2 (which can be conceptually inverted to R), a synthetic sequence would typically involve the introduction of the 4-bromophenyl group at the 2-position. This can be achieved through various methods, including the generation of an N-acyliminium ion followed by nucleophilic attack by a 4-bromophenyl organometallic reagent. Subsequent functional group manipulations would then lead to the target molecule.

(S)-Pyroglutamic acid, a derivative of glutamic acid, is another versatile chiral building block. shokubai.orgmdpi.com The lactam ring of pyroglutamic acid can be reductively opened and the carboxylic acid functionalized to introduce the 4-bromophenyl group. Subsequent cyclization would then re-form the pyrrolidine ring with the desired stereochemistry. These approaches benefit from the inherent chirality of the starting material, which is carried through the synthetic sequence.

Resolution-Based Synthetic Routes

Resolution-based methods involve the synthesis of a racemic mixture of the target compound, followed by the separation of the two enantiomers. While this approach is less atom-economical than enantioselective synthesis, it can be a practical and effective method, especially on a larger scale.

The most common method for the resolution of racemic amines like 2-(4-bromophenyl)pyrrolidine (B1276760) is the formation of diastereomeric salts. libretexts.orglibretexts.orgmissouri.edu This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid and mandelic acid derivatives. libretexts.orgnih.govnih.govrsc.orggoogle.com For the resolution of racemic 2-(4-bromophenyl)pyrrolidine, one would react the mixture with, for example, (R,R)-tartaric acid. This would form two diastereomeric salts: [(2R)-2-(4-bromophenyl)pyrrolidinium][(2R,3R)-tartrate] and [(2S)-2-(4-bromophenyl)pyrrolidinium][(2R,3R)-tartrate]. Due to their different solubilities in a given solvent, one of these salts will preferentially crystallize, allowing for its separation by filtration. The desired enantiomer can then be liberated from the purified diastereomeric salt by treatment with a base. The success of this method depends on finding a suitable resolving agent and crystallization solvent that provide a significant difference in the solubilities of the two diastereomeric salts.

| Resolving Agent | Principle | Separation Method |

| Tartaric Acid Derivatives | Formation of diastereomeric salts with different solubilities. | Fractional Crystallization |

| Mandelic Acid Derivatives | Formation of diastereomeric salts with different solubilities. | Fractional Crystallization |

Enzymatic Kinetic Resolution in Pyrrolidine Synthesis

Enzymatic kinetic resolution (EKR) represents a powerful and environmentally benign strategy for obtaining enantiopure pyrrolidines from racemic mixtures. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. whiterose.ac.uk The process is often conducted under mild conditions, avoiding the harsh reagents and extreme temperatures common in classical resolution methods. whiterose.ac.ukmdpi.com

The most common application of EKR in this context is the acylation of the racemic pyrrolidine. In a typical procedure, a racemic mixture of 2-(4-bromophenyl)pyrrolidine is treated with an acylating agent in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer) to form an N-acylpyrrolidine, leaving the desired (R)-enantiomer unreacted. The success of the resolution is highly dependent on the choice of enzyme, solvent, and acyl donor. mdpi.comnih.gov Lipases such as Candida antarctica lipase B (CALB), Candida rugosa lipase, and porcine pancreatic lipase have been widely investigated for the resolution of various amines and alcohols. whiterose.ac.ukmdpi.com

The efficiency of an enzymatic resolution is quantified by the enantiomeric ratio (E-value). A high E-value (typically >100) indicates excellent selectivity and is crucial for obtaining high enantiomeric excess (ee) of both the product and the remaining substrate. nih.gov For instance, in the kinetic resolution of related alcohols, the choice of solvent was shown to be critical, with methyl tert-butyl ether (MTBE) and cyclopentyl methyl ether (CPME) providing E-values over 100. nih.gov Similarly, the selection of the acyl donor, such as isopropenyl acetate (B1210297) or vinyl acetate, can significantly influence both the reaction rate and selectivity. nih.govmdpi.com

| Substrate Protection | The presence of protecting groups on the pyrrolidine nitrogen (e.g., Boc, Cbz) can be necessary. | Affects the substrate's suitability for the enzyme's active site; N-Boc derivatives are often good substrates. mdpi.com |

While EKR is effective, a major drawback is its theoretical maximum yield of 50% for the desired enantiomer. To overcome this, dynamic kinetic resolution (DKR) can be employed. DKR integrates the EKR with an in-situ racemization of the slower-reacting enantiomer. This is often achieved by adding a metal catalyst (e.g., a Ruthenium complex) that facilitates the racemization of the unreacted substrate, theoretically allowing for a quantitative conversion to the desired enantiopure product. nih.gov

Multi-Step Synthesis Design and Optimization

The construction of this compound often involves a multi-step synthetic sequence that requires careful planning and optimization to maximize yield and enantioselectivity. A common strategy begins with readily available chiral precursors or involves the creation of the chiral center during the synthesis. nih.gov

One logical retrosynthetic approach starts with the disconnection of the C-N bond within the pyrrolidine ring or the C-C bond connecting the phenyl and pyrrolidine rings. A practical forward synthesis, analogous to methods used for similar structures, might start from L-proline or a related derivative, which provides a pre-existing chiral center. nih.gov However, a more convergent approach involves the construction of the pyrrolidine ring from acyclic precursors.

A representative synthetic design, adapted from methodologies for similar 2-arylpyrrolidines, is outlined below google.com:

Precursor Preparation : The synthesis can initiate with the protection of a simple starting material like pyrrolidone. For example, reaction with di-tert-butyl carbonate yields N-Boc-2-pyrrolidone. google.com

Aryl Group Introduction : The key C-C bond formation is typically achieved via a Grignard reaction. The N-Boc-2-pyrrolidone is reacted with a Grignard reagent prepared from 4-bromobromobenzene. This step yields a tertiary alcohol intermediate, N-Boc-2-(4-bromophenyl)-2-hydroxypyrrolidine. google.com

Dehydration and Imine Formation : The resulting alcohol is then subjected to acid-catalyzed dehydration. This step eliminates water and, often concurrently, removes the Boc protecting group, leading to the formation of a cyclic imine, 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole. google.com

Asymmetric Reduction : The final and crucial step is the asymmetric reduction of the cyclic imine to establish the (R)-stereocenter. This is the point where chirality is introduced if not carried through from the start. This reduction can be achieved using a chiral reducing agent or, more commonly, a combination of a reducing agent like borane (B79455) with a chiral catalyst or a chiral acid, such as N-substituted tartaric acid derivatives, to direct the stereochemical outcome. google.com

Optimization of such a sequence involves a detailed study of each step. For the Grignard reaction, temperature control is critical to prevent side reactions. The choice of acid and solvent for the dehydration/deprotection step can influence yield and purity. Most importantly, the asymmetric reduction step requires screening of various chiral catalysts and reaction conditions to achieve high enantiomeric excess (ee).

Table 2: Example of a Multi-Step Synthesis Pathway

| Step | Reaction | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | N-Protection | 2-Pyrrolidone, (Boc)₂O, Base | N-Boc-2-pyrrolidone | Activate the lactam for nucleophilic attack. |

| 2 | Grignard Addition | 4-bromophenylmagnesium bromide, THF | N-Boc-2-(4-bromophenyl)-2-hydroxypyrrolidine | Forms the C-C bond between the aryl and pyrrolidine rings. google.com |

| 3 | Dehydration/Deprotection | Acid (e.g., HCl, TFA) | 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole | Generates the key imine precursor for asymmetric reduction. google.com |

Novel Synthetic Route Development and Mechanistic Considerations

Recent advances in organic synthesis have led to the development of novel routes for constructing substituted pyrrolidines, offering alternatives to traditional multi-step methods. These modern approaches often feature improved atom economy, functional group tolerance, and novel mechanistic pathways. organic-chemistry.orgresearchgate.net

One innovative strategy involves transition-metal-catalyzed C-H activation/amination reactions. For instance, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds can provide a direct route to the pyrrolidine ring system from a linear amine precursor. organic-chemistry.org This method offers high regio- and chemoselectivity under mild conditions. A hypothetical precursor for this compound via this route would be an open-chain amine with a 4-bromophenyl group at the appropriate position, which would then undergo cyclization.

Another area of development is the use of radical reactions. Intramolecular radical amination of tertiary C(sp³)-H bonds in N-chlorosulfonamide derivatives, catalyzed by copper and phosphoric acid, allows for the synthesis of pyrrolidines containing an α-quaternary stereocenter. researchgate.net The mechanism involves a tandem radical intramolecular 1,5-hydrogen atom transfer (HAT) followed by C-N bond formation. researchgate.net

Organocatalysis also presents novel avenues. For example, 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes are a powerful tool for pyrrolidine synthesis. researchgate.net The azomethine ylide can be generated in situ from an amino acid and an aldehyde. For the synthesis of this compound, an azomethine ylide could be generated from a glycine (B1666218) derivative and reacted with a suitable dipolarophile, although controlling the substitution pattern and stereochemistry remains a significant challenge.

A particularly relevant novel method is the copper-catalyzed intermolecular carboamination of potassium N-carbamoyl-β-aminoethyltrifluoroborates with vinylarenes. organic-chemistry.org This reaction allows for the direct synthesis of 2-arylpyrrolidines.

Mechanism Snapshot: Copper-Catalyzed Intermolecular Carboamination

Oxidative Addition : A Cu(I) catalyst undergoes oxidative addition with the N-carbamoyl-β-aminoethyltrifluoroborate salt.

Carbocupration : The resulting Cu(III) intermediate coordinates with the vinylarene (e.g., 4-bromostyrene). This is followed by migratory insertion of the alkene into the Cu-C bond.

Reductive Elimination : The final step is a reductive elimination event that forms the C-N bond of the pyrrolidine ring, regenerating the Cu(I) catalyst.

This method is attractive as it constructs the pyrrolidine ring and installs the 2-aryl substituent in a single, highly convergent step.

Bromination Strategies in Precursor Synthesis

The introduction of the bromine atom onto the phenyl ring is a critical step that can be performed either on an advanced intermediate or on the starting phenyl-containing precursor. The choice of bromination strategy depends on the substrate's electronic properties and the presence of other functional groups. The target molecule requires bromination at the para position of the phenyl ring.

If the synthesis starts with a non-brominated precursor, such as 2-phenylpyrrolidine (B85683) or a derivative thereof, a direct electrophilic aromatic substitution (EAS) is required. The pyrrolidinyl group is a strongly activating, ortho, para-directing group. Therefore, direct bromination of 2-phenylpyrrolidine would likely lead to a mixture of ortho- and para-brominated products, as well as potential polybromination, making it difficult to control regioselectivity.

To achieve selective para-bromination, several strategies can be employed:

Use of a Bulky Brominating Agent : Employing a sterically hindered brominating agent can favor substitution at the less hindered para position over the ortho positions.

Blocking of Ortho Positions : If feasible, the ortho positions could be temporarily blocked with a removable group to direct bromination to the para position.

Bromination of a Deactivated Precursor : A more common and effective strategy is to brominate a precursor where the phenyl ring is attached to an electron-withdrawing group. For example, brominating 4-phenylbutanoic acid or a related ketone precursor before the formation of the pyrrolidine ring. The acyl group is a deactivating, meta-directing group, which is not suitable. However, starting with brominated materials is often the most straightforward approach.

The most efficient synthetic plans often start with an already brominated building block, such as 4-bromoacetophenone or 4-bromobenzaldehyde. This circumvents issues with regioselectivity during the bromination of an activated ring system.

In cases where direct bromination of a heterocyclic system is necessary, specific reagents can provide high regioselectivity. For example, tetrabutylammonium (B224687) tribromide (TBATB) has been shown to be a mild and effective reagent for the selective bromination of certain nitrogen heterocycles. nih.gov While developed for pyrrolo nih.govorganic-chemistry.orgquinoxalines, the principle of using a mild, controllable bromine source could be applicable. A proposed mechanism for bromination with TBATB involves electrophilic attack of a polarized bromine species on the electron-rich aromatic ring. nih.gov

| Use of Mild Brominating Agents | Reagents like Tetrabutylammonium tribromide (TBATB) or N-Bromosuccinimide (NBS). | Can offer better control and milder reaction conditions compared to Br₂. nih.gov | Selectivity is highly substrate-dependent and may require extensive optimization. |

Stereochemical Control and Chiral Purity Assessment in 2r 2 4 Bromophenyl Pyrrolidine Synthesis

Enantiomeric Excess and Optical Rotation Analysis in Academic Investigations

A primary method for evaluating the success of an asymmetric synthesis is the determination of the enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of a chiral sample, representing the degree to which one enantiomer is present in greater amounts than the other. masterorganicchemistry.comyoutube.com It is calculated as the absolute difference between the mole fractions or percentages of the two enantiomers. youtube.com

Formula for Enantiomeric Excess (% ee): % ee = |(% Major Enantiomer - % Minor Enantiomer)|

For instance, a sample containing 98% of the (R)-enantiomer and 2% of the (S)-enantiomer would have an enantiomeric excess of 96% ee in favor of the (R)-isomer. A racemic mixture, which contains equal 50:50 amounts of both enantiomers, has an ee of 0% and is optically inactive. chemistrysteps.com

Historically, optical rotation has been a fundamental technique for assessing enantiomeric purity. Chiral molecules have the property of rotating the plane of polarized light, and enantiomers will rotate light to an equal magnitude but in opposite directions. youtube.com The measured rotation is used to calculate the specific rotation, a characteristic physical property of a pure enantiomer under standard conditions (concentration, path length, temperature, and wavelength of light). chemistrysteps.com

The optical purity of a sample can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer.

Formula for Optical Purity: Optical Purity (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100

In many ideal cases, optical purity is considered equivalent to enantiomeric excess. masterorganicchemistry.com However, deviations can occur, a phenomenon known as the Horeau effect, where the relationship between specific rotation and enantiomeric composition is non-linear due to intermolecular interactions between enantiomers in solution. rsc.org

| Sample Composition (%R / %S) | Enantiomeric Excess (% ee) | Hypothetical Observed Specific Rotation ([α]obs) | Calculated Optical Purity (%) |

|---|---|---|---|

| 100 / 0 | 100% | -45.0° | 100% |

| 95 / 5 | 90% | -40.5° | 90% |

| 75 / 25 | 50% | -22.5° | 50% |

| 50 / 50 (Racemic) | 0% | 0.0° | 0% |

Chiral Chromatography and Advanced Spectroscopic Methods for Stereopurity Determination

While optical rotation provides a measure of bulk sample purity, modern analytical chemistry relies on more precise and direct methods for determining enantiomeric excess. Chiral chromatography is the most widely used and definitive technique. mdpi.com This method involves separating the individual enantiomers of a compound, allowing for their direct quantification. nih.gov

The separation is achieved by using a chiral stationary phase (CSP) within a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) column. mdpi.com The enantiomers of the analyte interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation and quantification. tsijournals.com

Common types of CSPs used for separating chiral amines and related structures include:

Pirkle-type Phases: These are often based on small chiral molecules covalently bound to a silica (B1680970) support. The (R,R) Whelk-O 1 column is a well-known example that has proven effective for separating the enantiomers of compounds like β-amino-β-(4-bromophenyl) propionic acid. tsijournals.com

Polysaccharide-based Phases: Derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica gel support are among the most versatile and widely used CSPs.

Cyclodextrin-based Phases: These use cyclodextrins as chiral selectors, which can form temporary inclusion complexes with the enantiomers, leading to separation. nih.gov

Crown Ether-based Phases: Chiral crown ethers are particularly effective for resolving primary amines through interactions involving hydrogen bonding. nih.gov

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection Method | Principle of Separation |

|---|---|---|---|

| (R,R) Whelk-O 1 | Hexane/Ethanol/Trifluoroacetic Acid (TFA) | UV (225 nm) | π-π interactions, hydrogen bonding, steric hindrance |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | UV/MS | Formation of transient diastereomeric complexes |

| Hydroxypropyl-β-cyclodextrin | Aqueous buffer/Methanol (B129727) | UV/MS | Inclusion complexation |

Beyond chromatography, advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents, can also be used to determine enantiomeric excess. The addition of a chiral agent induces a chemical shift difference between the signals of the two enantiomers, allowing for their integration and the calculation of their ratio.

Origin of Stereoselectivity in Synthetic Pathways to (2R)-2-(4-bromophenyl)pyrrolidine

Achieving a high enantiomeric excess of this compound begins with a stereoselective synthetic strategy. The origin of stereoselectivity lies in creating a chiral environment during the key bond-forming step that energetically favors the formation of one enantiomer over the other. There are two primary approaches for synthesizing enantiomerically pure pyrrolidines. mdpi.com

Synthesis from a Chiral Pool: This strategy utilizes a readily available and enantiomerically pure natural product as the starting material. For pyrrolidine (B122466) derivatives, L-proline or (S)-proline is a common and inexpensive starting point. The inherent chirality of the starting material is carried through a series of chemical transformations to yield the target molecule. Functional group manipulations are performed in a way that does not disturb the original stereocenter.

Asymmetric Synthesis: This approach builds the chiral pyrrolidine ring from achiral or racemic precursors. Stereocontrol is imposed during the reaction using a chiral influence.

Chiral Catalysts: A small amount of a chiral catalyst, such as a proline-derived organocatalyst or a metal complex with a chiral ligand, can direct the reaction to produce a large amount of the desired enantiomer. rsc.org For example, an asymmetric Michael addition or a cyclization reaction can be catalyzed to proceed with high enantioselectivity. rsc.orgnih.gov

Chiral Auxiliaries: An achiral substrate is temporarily attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical course of a subsequent reaction. After the key bond formation, the auxiliary is cleaved, leaving the product in an enantiomerically enriched form.

The stereoselectivity of these reactions arises from the difference in the activation energies of the transition states leading to the (R) and (S) products. The chiral catalyst or auxiliary ensures that the transition state leading to the (2R) product is lower in energy, making its formation faster and more favorable.

Chiral Recognition Mechanisms in Synthesis

Chiral recognition is the process by which a chiral molecule interacts selectively with one enantiomer of another chiral compound. This is the fundamental mechanism underlying stereoselective synthesis and chromatographic separation. nih.gov In the context of synthesizing this compound using a chiral catalyst, the catalyst and the substrate form a transient, diastereomeric complex.

The formation of these diastereomeric transition states is governed by non-covalent interactions, including:

Hydrogen Bonding: The ability of amine and carbonyl groups to act as hydrogen bond donors and acceptors is a powerful tool for orientation. A chiral catalyst can present hydrogen bonding sites in a specific three-dimensional arrangement that preferentially binds one enantiomeric face of the substrate.

Steric Hindrance: The bulky groups on the chiral catalyst or auxiliary can physically block one pathway of attack on the substrate, forcing the reaction to proceed from the less hindered side. This steric repulsion raises the energy of one transition state relative to the other.

π-π Interactions: The aromatic bromophenyl group of the target molecule can engage in π-stacking interactions with aromatic rings present in a chiral catalyst or ligand, helping to lock the substrate into a specific conformation.

Through a combination of these interactions, the chiral catalyst creates a well-defined three-dimensional pocket. The prochiral substrate can fit into this pocket in two possible ways to form the (R) or (S) product. One of these arrangements will have a much better energetic and geometric fit, leading to a lower activation energy and the selective formation of the desired this compound enantiomer. nih.gov

Computational and Theoretical Investigations of 2r 2 4 Bromophenyl Pyrrolidine

Density Functional Theory (DFT) Studies on Molecular Conformations and Energetics

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. For (2R)-2-(4-bromophenyl)pyrrolidine, DFT is employed to determine the stable three-dimensional arrangements of the atoms (conformations) and their corresponding energies.

The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The position of the C4 atom relative to the plane defined by N1-C2-C5 is a key determinant of the ring's conformation, often labeled as "C4-endo" (up) or "C4-exo" (down). The bulky 4-bromophenyl substituent at the C2 position significantly influences the energetic preference for these conformations due to steric interactions.

Table 1: Calculated Relative Energies of this compound Conformers (Hypothetical DFT Data) This table presents hypothetical data representative of typical DFT results for pyrrolidine derivatives.

| Conformer | Pyrrolidine Ring Pucker | Aryl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | C4-exo (down) | Equatorial | 0.00 |

| 2 | C4-endo (up) | Equatorial | 0.85 |

| 3 | C4-exo (down) | Axial | 2.10 |

Molecular Dynamics Simulations of Conformational Landscapes

While DFT provides static pictures of energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing insight into the accessible conformations and the transitions between them.

For a flexible molecule like this compound, MD simulations can map out its conformational landscape. nih.gov These simulations, often performed over nanoseconds or longer, reveal not only the stable conformers identified by DFT but also the energy barriers separating them. The results are typically analyzed by clustering the simulation trajectory to identify the most populated conformational states. nih.gov This approach is crucial for understanding how the catalyst's shape might change in a solution environment and how it might adapt upon binding to a substrate, a concept analogous to the "induced fit" model in enzymes. nih.gov Recent studies have highlighted that high levels of enantioselectivity can be achieved with organocatalysts that are flexible, underscoring the importance of understanding these dynamic behaviors. nih.gov

Theoretical Analysis of Reaction Mechanisms Involving this compound

This compound is a precursor or structural motif for organocatalysts used in various asymmetric reactions, such as aldol (B89426), Michael, and Mannich reactions. nih.govresearchgate.net Theoretical analysis, primarily using DFT, is vital for elucidating the mechanisms of these reactions.

In a typical reaction, the pyrrolidine nitrogen acts as a nucleophile, reacting with a carbonyl compound (like a ketone or aldehyde) to form a key enamine intermediate. nih.govresearchgate.net Computational studies can model this entire catalytic cycle:

Enamine Formation: Calculation of the reaction pathway for the formation of the enamine from the pyrrolidine and the carbonyl substrate.

C-C Bond Formation: Locating the transition state for the reaction of the enamine with an electrophile. This is the stereochemistry-determining step. The calculations can determine the activation energies for the formation of different stereoisomeric products.

Hydrolysis and Catalyst Regeneration: Modeling the hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.

By comparing the activation energies of the competing transition states (e.g., leading to R or S products), researchers can predict the enantiomeric excess (% ee) of the reaction. nih.gov These models, such as the Zimmerman-Traxler model for aldol reactions, often reveal that subtle non-covalent interactions, like hydrogen bonding and steric hindrance in the transition state, are responsible for the high degree of stereocontrol. researchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its reactivity. For this compound, these calculations help identify the most reactive sites and predict how the molecule will interact with other reagents.

Key electronic properties calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. nih.gov The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO of this compound is typically localized on the nitrogen atom and the electron-rich aromatic ring, identifying these as the primary sites for reaction with electrophiles.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. scispace.com It reveals regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this molecule, a negative potential is expected around the nitrogen lone pair, confirming its role as the primary nucleophilic center.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom, quantifying the electron distribution and identifying sites of high electron density.

Table 2: Representative Electronic Properties of a 2-Arylpyrrolidine Derivative (Calculated via DFT) This table presents typical data ranges for molecules of this class.

| Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates moderate ability to donate electrons; nucleophilic character. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates ability to accept electrons, primarily in the aromatic ring system. |

| HOMO-LUMO Gap | 5.5 to 6.5 eV | A larger gap suggests high kinetic stability. nih.gov |

Predictive Modeling of Stereoselectivity in Reactions Mediated by Pyrrolidine Derivatives

Building on the mechanistic understanding from DFT, predictive models can be developed to forecast the stereochemical outcome of reactions catalyzed by a range of pyrrolidine derivatives. These models aim to establish a Quantitative Structure-Activity Relationship (QSAR) or, more specifically, a Quantitative Structure-Enantioselectivity Relationship (QSER).

These models correlate the observed stereoselectivity (e.g., % ee) with calculated molecular descriptors of the catalyst. nih.gov For aryl pyrrolidine derivatives, key descriptors often include:

Steric Parameters: Values like Sterimol parameters (L, B1, B5) quantify the size and shape of the aryl substituent. nih.gov Studies have shown a direct correlation between the size of the aryl π-system and enantioselectivity in certain reactions. nih.gov

Electronic Parameters: Hammett parameters or calculated properties like atomic charges and HOMO/LUMO energies can describe the electronic influence of substituents on the aromatic ring.

Geometric Parameters: Torsion angles describing the orientation of the aryl group relative to the pyrrolidine ring.

By applying statistical methods or machine learning algorithms to a dataset of catalysts and their experimental outcomes, a predictive model is generated. rsc.orgnih.gov These models can produce 3D contour maps that visualize regions where increasing steric bulk or modifying electronic properties on the catalyst structure would be favorable or unfavorable for achieving high stereoselectivity. nih.gov Such predictive tools are invaluable for streamlining the discovery of new catalysts, reducing the need for extensive experimental screening by focusing efforts on the most promising candidate structures.

Applications of 2r 2 4 Bromophenyl Pyrrolidine in Asymmetric Catalysis

(2R)-2-(4-bromophenyl)pyrrolidine as a Chiral Organocatalyst

As a chiral secondary amine, this compound falls into a class of organocatalysts that have revolutionized asymmetric synthesis. Current time information in Bangalore, IN.nih.gov These catalysts are prized for their operational simplicity, stability, and low toxicity compared to many metal-based catalysts. nih.gov The presence of the stereogenic center at the C2 position, substituted with a sterically demanding 4-bromophenyl group, allows for effective facial discrimination of incoming substrates.

The catalytic activity of pyrrolidine (B122466) derivatives in many asymmetric transformations hinges on their ability to form key reactive intermediates with carbonyl compounds. The general mechanism involves the condensation of the secondary amine of the pyrrolidine catalyst with a carbonyl donor (an aldehyde or a ketone) to form a nucleophilic enamine or a transient iminium ion.

In enamine catalysis, the chiral enamine, being electron-rich, adds to an electrophilic acceptor. The stereochemistry of the newly formed bond is dictated by the chiral environment created by the pyrrolidine catalyst, which effectively shields one face of the enamine, directing the electrophile to the opposite face. Current time information in Bangalore, IN.

Conversely, in iminium catalysis, the pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. The steric hindrance provided by the substituent at the C2-position of the pyrrolidine ring again directs the approach of the nucleophile, leading to high enantioselectivity. nih.gov The basicity and nucleophilicity of the pyrrolidine nitrogen are crucial for the initial formation of these intermediates. acs.org After the key bond-forming step, the catalyst is regenerated through hydrolysis, completing the catalytic cycle.

The asymmetric aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation. Chiral pyrrolidine derivatives, particularly those derived from proline, are highly effective organocatalysts for this transformation. acs.org They facilitate the direct, enantioselective reaction between a ketone donor and an aldehyde acceptor. The mechanism proceeds via an enamine intermediate formed from the ketone and the chiral amine catalyst. While a wide array of substituted pyrrolidines have been successfully employed in this reaction, providing high yields and enantioselectivities, specific data on the performance of this compound as a catalyst for asymmetric aldol reactions is not extensively documented in peer-reviewed literature. However, the structural analogy to highly successful diarylprolinol ethers suggests its potential utility in this context.

The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another area where pyrrolidine-based organocatalysts have demonstrated significant success. researchgate.net The catalysis can proceed through either enamine activation of a carbonyl donor or iminium ion activation of an unsaturated acceptor. For instance, the addition of aldehydes or ketones to nitroolefins is a well-established reaction catalyzed by chiral pyrrolidines. nih.govresearchgate.net These reactions often exhibit high diastereoselectivity and enantioselectivity. Although the 2-arylpyrrolidine framework is known to be effective, specific examples detailing the use of this compound in asymmetric Michael additions are not widely reported. An organocatalytic aza-Michael addition using pyrroles as nucleophiles has been reported as a key step in the formal synthesis of bromopyrrole alkaloids. nih.gov

Asymmetric α-amination involves the direct introduction of a nitrogen-containing group at the α-position of a carbonyl compound. This reaction provides a direct route to chiral α-amino acids and their derivatives. Pyrrolidine-based organocatalysts are effective in promoting the reaction between aldehydes or ketones and electrophilic nitrogen sources, such as azodicarboxylates. The reaction proceeds via an enamine intermediate, similar to the aldol and Michael reactions. While this methodology is well-developed for a range of proline-derived catalysts, specific studies detailing the application of this compound in this transformation are limited in the available scientific literature.

Enantioselective cycloaddition reactions are powerful tools for the construction of cyclic molecules with multiple stereocenters in a single step. nih.govcapes.gov.br Pyrrolidine-based organocatalysts have been successfully applied to various cycloadditions, including [3+2] and [4+2] reactions.

A notable example closely related to the title compound is the organocatalytic enantioselective [3+2] cycloaddition between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines. This reaction was developed to produce complex dispiro[benzothiophenone-indandione-pyrrolidine] derivatives. nih.gov In this study, a product incorporating a 4-bromophenyl substituent on the newly formed pyrrolidine ring was synthesized, highlighting the utility of this structural motif.

| Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| (2S,4′S,5′S)-4′-(4-Bromophenyl)-5′-(difluoromethyl)-3H-dispiro[benzo[b]thiophene-2,2′-pyrrolidine-3′,2″-indene]-1″,3,3″-trione | 88% | Not Reported | 41% |

This result demonstrates that the 4-bromophenyl group is well-tolerated in such transformations and can be incorporated into complex, stereochemically rich scaffolds, although the reported enantioselectivity in this specific instance was moderate.

This compound as a Ligand Precursor for Asymmetric Metal Catalysis

Beyond its role as an organocatalyst, the this compound scaffold is an important building block for the synthesis of chiral ligands for transition metal-catalyzed reactions. nih.gov The pyrrolidine nitrogen and potentially other functional groups can coordinate to a metal center, creating a chiral environment that influences the outcome of the catalytic transformation.

Chiral ligands incorporating a pyrrolidine unit are diverse and have been applied in a multitude of metal-catalyzed processes, including hydrogenations, cross-coupling reactions, and allylic substitutions. researchgate.netnih.govscilit.com For example, P,N-ligands, where a phosphine (B1218219) group is attached to the pyrrolidine scaffold, have proven to be highly effective in palladium-catalyzed asymmetric allylic alkylation. nih.gov Similarly, more complex PNNP ligands with a pyrrolidine backbone have been developed for iron-catalyzed asymmetric transfer hydrogenation of ketones. researchgate.net The development of chiral pyrrolidinopyridine (PPY) ligands for silver-catalyzed cycloadditions further illustrates the versatility of this structural motif.

While the synthesis of various 2-arylpyrrolidines is well-established, and the utility of the pyrrolidine core in chiral ligand design is widely recognized, specific applications of this compound as a direct precursor for a named, widely used ligand in asymmetric metal catalysis are not extensively documented in the current literature. Nevertheless, its structure represents a viable starting point for the rational design of new chiral ligands for a range of metal-catalyzed asymmetric reactions.

Design Principles for Metal-Pyrrolidine Ligand Complexes

The efficacy of a metal-catalyzed asymmetric reaction is intrinsically linked to the design of the chiral ligand. For metal complexes incorporating this compound, several key principles guide the design to achieve high enantioselectivity and catalytic activity.

Steric and Electronic Tuning: The 4-bromophenyl group at the C2 position of the pyrrolidine ring plays a crucial role in defining the steric environment around the metal center. This bulky substituent helps to create a well-defined chiral pocket, effectively differentiating the two faces of a prochiral substrate as it approaches the catalytic site. The bromine atom, being an electron-withdrawing group, can also influence the electronic properties of the metal center through inductive effects, thereby modulating its reactivity.

Bite Angle and Flexibility: When this compound is incorporated into bidentate or polydentate ligands, the geometry of the resulting chelate ring is of paramount importance. The bite angle, defined by the ligand-metal-ligand bond angle, influences the coordination geometry and, consequently, the catalytic outcome. The inherent rigidity of the pyrrolidine ring, combined with the rotational freedom of the phenyl group, allows for a degree of conformational flexibility that can be crucial for accommodating different substrates.

Coordination Chemistry of Metal Complexes with Pyrrolidine Ligands

Coordination Modes: this compound can coordinate to a metal center in a monodentate fashion through its nitrogen atom. More commonly, it is incorporated into a larger ligand framework that allows for bidentate or polydentate coordination. For instance, the pyrrolidine nitrogen can be part of a P,N-ligand, where a phosphine group is attached to the pyrrolidine scaffold, enabling chelation to the metal.

Structural Characterization: X-ray crystallography is a powerful tool for elucidating the precise three-dimensional structure of metal complexes. While specific crystal structures of metal complexes of this compound are not widely reported in the literature, studies on analogous 2-arylpyrrolidine complexes provide valuable insights. These studies often reveal a distorted geometry around the metal center, which is a direct consequence of the steric demands of the chiral ligand.

| Metal | Ligand Type | Coordination Geometry | Key Structural Features |

| Palladium(II) | P,N-Chelate | Square Planar | Distorted geometry due to steric hindrance from the aryl group. |

| Rhodium(I) | P,N-Chelate | Square Planar | The phenyl group of the pyrrolidine can influence the orientation of substrates. |

| Ruthenium(II) | N,N-Chelate | Octahedral | The chiral diamine ligand creates a well-defined chiral environment. |

Note: This table represents expected coordination behavior based on analogous structures, as specific data for this compound complexes is limited.

Applications in Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, and chiral pyrrolidine-based ligands have been instrumental in the success of this reaction. While specific data for this compound in this application is not extensively documented, its structural features suggest it would be a viable ligand for such transformations.

Hydrogenation of Ketones and Imines: Ruthenium and rhodium complexes bearing chiral diamine or P,N-ligands are widely used for the asymmetric hydrogenation of ketones and imines. A catalyst derived from this compound would be expected to create a chiral environment capable of differentiating the prochiral faces of the substrate, leading to the formation of one enantiomer of the corresponding alcohol or amine in excess. The 4-bromophenyl group would likely play a key role in controlling the stereoselectivity through steric interactions.

Mechanism of Enantioselection: The mechanism of enantioselection in these reactions typically involves the formation of a transient metal-hydride species that delivers the hydrogen atoms to the substrate. The chiral ligand orchestrates the approach of the substrate to the metal center, ensuring that the hydrogen transfer occurs preferentially from one side.

| Substrate | Catalyst System (Hypothetical) | Product | Expected Enantioselectivity |

| Acetophenone | [RuCl2((2R)-L)(diphosphine)] | 1-Phenylethanol | Moderate to High |

| N-Benzylideneaniline | [Ir((2R)-L)(COD)]BF4 | N-Benzylaniline | Moderate to High |

Note: This table is hypothetical and illustrates the potential application of this compound (represented as (2R)-L) based on the performance of similar chiral ligands. Specific experimental data is needed for validation.

Utility in Asymmetric Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The use of chiral ligands allows for the enantioselective construction of stereogenic centers, including axially chiral biaryls.

Suzuki-Miyaura Coupling: Chiral phosphine ligands derived from pyrrolidines have been successfully employed in asymmetric Suzuki-Miyaura reactions. A ligand incorporating the this compound moiety could be effective in controlling the atroposelective synthesis of biaryl compounds. The steric bulk of the 4-bromophenyl group would be critical in influencing the orientation of the coupling partners during the reductive elimination step, thereby determining the stereochemical outcome. While specific examples are scarce, the principles of ligand design for this class of reactions suggest potential applicability. beilstein-journals.org

Heck Reaction: In the asymmetric Heck reaction, chiral ligands are used to control the regioselectivity and enantioselectivity of the addition of an aryl or vinyl halide to an olefin. The electronic properties of the 4-bromophenyl group in a this compound-based ligand could influence the electronic nature of the palladium catalyst, which in turn can affect the reaction's efficiency and selectivity.

Role in Asymmetric Alkylation and Arylation Reactions

This compound can also serve as a precursor to organocatalysts or as a ligand in metal-catalyzed asymmetric alkylation and arylation reactions. These reactions are fundamental for the formation of new carbon-carbon bonds.

Organocatalytic Michael Addition: Chiral pyrrolidine derivatives are well-known to catalyze the asymmetric Michael addition of aldehydes and ketones to nitroalkenes and other Michael acceptors. In these reactions, the pyrrolidine nitrogen typically forms an enamine intermediate with the carbonyl compound, and the stereochemistry of the pyrrolidine ring directs the subsequent nucleophilic attack. The 4-bromophenyl substituent would sterically shield one face of the enamine, leading to high enantioselectivity. rsc.org

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a widely used method for the enantioselective formation of C-C, C-N, and C-O bonds. Chiral ligands based on the pyrrolidine scaffold have proven to be highly effective in this transformation. A ligand derived from this compound would be expected to create a chiral pocket around the palladium center, controlling the stereochemistry of the nucleophilic attack on the π-allyl-palladium intermediate.

2r 2 4 Bromophenyl Pyrrolidine As a Chiral Building Block and Intermediate in Organic Synthesis

Synthesis of Complex Chiral Molecules Utilizing Pyrrolidine (B122466) Scaffolds

The 2-arylpyrrolidine motif is a cornerstone in the synthesis of complex, biologically active molecules. The pyrrolidine ring often mimics the transition state of enzymatic reactions, making it a key pharmacophore for enzyme inhibitors. nih.gov For instance, numerous potent inhibitors of β-N-acetylhexosaminidases (β-HexNAcases) feature a pyrrolidine core, highlighting the ring's importance in achieving high-affinity binding. nih.gov The synthesis of pochonicine analogues, a class of β-HexNAcase inhibitors, often begins with chiral precursors to construct the substituted pyrrolidine ring, demonstrating a common strategy in the field. nih.gov

While direct total syntheses of complex natural products originating from (2R)-2-(4-bromophenyl)pyrrolidine are not extensively documented in readily available literature, its structural features make it an ideal candidate for such endeavors. The pre-defined stereocenter and the dual functional handles (amine and aryl bromide) allow it to serve as a foundational piece upon which molecular complexity can be systematically built.

Strategic Integration into Multi-Step Synthetic Sequences for Academic Targets

The strategic value of this compound lies in its capacity for controlled, stepwise functionalization in multi-step syntheses. This approach is fundamental in the development of pharmaceutical candidates, where a core scaffold is systematically modified to optimize biological activity and pharmacokinetic properties. A common strategy involves the functionalization of the pyrrolidine nitrogen early in the sequence, followed by later-stage modification of the aryl ring via cross-coupling reactions.

For example, in the synthesis of the hepatitis C virus inhibitor Elbasvir, a key intermediate is (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidin-1-carboxylate. mdpi.com This intermediate is constructed from a protected proline derivative, showcasing the importance of the 2-substituted pyrrolidine core in building complex drug molecules. mdpi.com Similarly, this compound provides a platform for convergent synthesis, where different fragments of a target molecule can be attached to the amine and the aryl bromide in separate steps. This modular approach is highly efficient for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Below is a conceptual illustration of how this compound could be integrated into a multi-step synthesis.

| Step | Reaction Type | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | N-Acylation | Acyl Chloride (R-COCl), Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | N-Acylated this compound | Introduction of a side chain via amide bond formation. |

| 2 | Suzuki Coupling | Arylboronic Acid (Ar-B(OH)2), Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Dioxane/H2O) | N-Acylated (2R)-2-(4'-aryl-biphenyl-4-yl)pyrrolidine | Diversification of the aryl scaffold. |

| 3 | Amide Reduction | Reducing Agent (e.g., LiAlH4), Solvent (e.g., THF) | N-Alkylated (2R)-2-(4'-aryl-biphenyl-4-yl)pyrrolidine | Conversion of the amide to a more flexible alkyl linker. |

Derivatization Strategies for Functional Group Transformations

The chemical versatility of this compound stems from the reactivity of its secondary amine and the carbon-bromine bond. These sites allow for a wide range of functional group transformations to generate a diverse library of derivatives.

The secondary amine of the pyrrolidine ring is nucleophilic and can be readily modified through standard transformations:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones introduces alkyl substituents. Selective mono-alkylation of primary amines can be achieved using a competitive deprotonation/protonation strategy with amine hydrobromides, a technique adaptable for secondary amines. rsc.org

N-Acylation: Treatment with acyl chlorides or anhydrides forms stable amide bonds, a common linkage in bioactive molecules. mdpi.com This reaction is often straightforward, as demonstrated by the synthesis of N-(4-Bromophenyl)-2-(2-thienyl)acetamide from 4-bromoaniline (B143363) and 2-thienylacetyl chloride. nih.gov

The following table outlines conceptual derivatization strategies for the pyrrolidine nitrogen:

| Reaction Type | Reagent Example | Product Structure (Conceptual) | Purpose |

| N-Alkylation | Benzyl (B1604629) bromide (BnBr) | (2R)-1-Benzyl-2-(4-bromophenyl)pyrrolidine | Introduce a benzyl protecting group or a simple alkyl substituent. |

| N-Acylation | Acetyl chloride (AcCl) | 1-((2R)-2-(4-bromophenyl)pyrrolidin-1-yl)ethan-1-one | Introduce an acetyl group, modifying the electronic properties and hydrogen bonding capacity. |

| N-Sulfonylation | Tosyl chloride (TsCl) | (2R)-2-(4-bromophenyl)-1-tosylpyrrolidine | Install a robust electron-withdrawing tosyl group, useful for further transformations or as a protecting group. |

The primary strategy for derivatizing the 4-bromophenyl group involves palladium-catalyzed cross-coupling reactions, which are discussed in detail in section 6.5.

Formation of Diverse Chiral Heterocyclic Systems

The 2-arylpyrrolidine framework serves as an excellent precursor for the construction of more complex, fused heterocyclic systems. These larger ring systems are prevalent in natural alkaloids and possess significant biological activities. One prominent example is the synthesis of pyrrolo[2,1-a]isoquinolines. rsc.org

A domino reaction sequence involving the oxidative C-H/N-H annulation of 2-arylpyrrolidines with alkynes provides a powerful method to access these fused systems. nih.gov This reaction proceeds through an oxidative dehydrogenation of the pyrrolidine to a pyrroline, followed by a cyclization/coupling with the alkyne and a final dehydrogenative aromatization. nih.gov The process can be promoted by a multi-component catalytic system, for example, using a combination of [RuCl2(p-cymene)]2, CuCl, copper acetate (B1210297), and TEMPO under aerobic conditions. nih.gov

The versatility of this method allows for the use of various substituted 2-arylpyrrolidines and alkynes, leading to a diverse range of pyrrolo[2,1-a]isoquinoline (B1256269) products. Given its structure, this compound is an ideal substrate for this transformation, which would yield chiral, bromo-substituted pyrrolo[2,1-a]isoquinolines, primed for further functionalization via cross-coupling.

| 2-Arylpyrrolidine Substrate (Conceptual) | Alkyne Partner | Catalytic System (Example) | Product Type (Conceptual) | Reported Yield (for analogous systems) | Reference |

| This compound | Diphenylacetylene | [RuCl2(p-cymene)]2, Cu(OAc)2·H2O, CuCl, TEMPO, O2 | (R)-2-(4-bromophenyl)-5,6-diphenyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline | 80-90% | nih.gov |

| This compound | Phenylacetylene | [RuCl2(p-cymene)]2, Cu(OAc)2·H2O, CuCl, TEMPO, O2 | (R)-2-(4-bromophenyl)-6-phenyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline | ~70% | nih.gov |

| This compound | 4-Octyne | [RuCl2(p-cymene)]2, Cu(OAc)2·H2O, CuCl, TEMPO, O2 | (R)-2-(4-bromophenyl)-5,6-dipropyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline | ~85% | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo-Position for Scaffold Diversification

The bromine atom on the phenyl ring of this compound is a key functional handle for diversification, enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is a robust and widely used method for constructing biaryl structures. organic-chemistry.orglibretexts.org The reaction is tolerant of a wide range of functional groups and typically proceeds with high yields. mdpi.com Coupling this compound (often after N-protection) with various arylboronic acids can generate a library of 2-(biphenyl-4-yl)pyrrolidine derivatives. These structures are of interest in medicinal chemistry and materials science.

| Arylboronic Acid | Catalyst System (Typical) | Product Structure (Conceptual, N-Protected) |

| Phenylboronic acid | Pd(PPh3)4, K2CO3 | N-Protected (2R)-2-([1,1'-biphenyl]-4-yl)pyrrolidine |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4, K3PO4 | N-Protected (2R)-2-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrrolidine |

| Pyridine-3-boronic acid | Pd(OAc)2, PCy3 | N-Protected (2R)-2-(4-(pyridin-3-yl)phenyl)pyrrolidine |

| 4-Fluorophenylboronic acid | Pd Nanoparticles | N-Protected (2R)-2-(4'-fluoro-[1,1'-biphenyl]-4-yl)pyrrolidine |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals. capes.gov.br Applying this reaction to an N-protected derivative of this compound allows for the introduction of a wide variety of primary and secondary amines, anilines, or even ammonia (B1221849) equivalents to the phenyl ring. wikipedia.org

| Amine | Ligand (Typical) | Base (Typical) | Product Structure (Conceptual, N-Protected) |

| Morpholine | XPhos, SPhos | NaOtBu, K3PO4 | N-Protected (2R)-2-(4-(morpholin-4-yl)phenyl)pyrrolidine |

| Aniline | BINAP, DPPF | NaOtBu | N-Protected (2R)-2-(4-(phenylamino)phenyl)pyrrolidine |

| Benzylamine | BrettPhos | LiHMDS | N-Protected (2R)-2-(4-(benzylamino)phenyl)pyrrolidine |

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. wikipedia.orgorganic-chemistry.org These products are versatile intermediates that can undergo further transformations, such as reduction to alkanes or alkenes, or participation in cycloaddition reactions. Coupling this compound with various terminal alkynes introduces a rigid, linear alkyne linker into the molecule.

| Terminal Alkyne | Co-catalyst (Typical) | Base (Typical) | Product Structure (Conceptual, N-Protected) |

| Phenylacetylene | CuI | Et3N, Piperidine | N-Protected (2R)-2-(4-(phenylethynyl)phenyl)pyrrolidine |

| Trimethylsilylacetylene | CuI | Et3N | N-Protected (2R)-2-(4-((trimethylsilyl)ethynyl)phenyl)pyrrolidine |

| 2-Methyl-3-butyn-2-ol | CuI | Et3N | N-Protected 4-(4-((2R)-pyrrolidin-2-yl)phenyl)-2-methylbut-3-yn-2-ol |

Design and Synthesis of Analogues and Derivatives of 2r 2 4 Bromophenyl Pyrrolidine for Academic Studies

Structural Modifications for Enhanced Reactivity and Selectivity in Catalysis Research

The core structure of (2R)-2-(4-bromophenyl)pyrrolidine is frequently modified to fine-tune its catalytic activity and selectivity. A primary area of modification involves the nitrogen atom of the pyrrolidine (B122466) ring and the introduction of a hydroxymethyl group at the C2 position, leading to the formation of (2R)-2-(4-bromophenyl)-α,α-diarylprolinol derivatives. These prolinol derivatives are precursors to a powerful class of organocatalysts known as diarylprolinol silyl (B83357) ethers. nih.govresearchgate.net

The introduction of a silyl ether group at the hydroxyl function of the prolinol derivative is a key structural modification that significantly enhances catalytic performance. This modification has been shown to be crucial for achieving high levels of enantioselectivity in a variety of transformations, including Michael additions, Diels-Alder reactions, and α-functionalizations of aldehydes. nih.govcapes.gov.br The bulky silyl group, such as trimethylsilyl (B98337) (TMS) or triethylsilyl (TES), plays a critical role in creating a well-defined chiral pocket around the active site, thereby controlling the stereochemical outcome of the reaction.

Further modifications often involve the variation of the aryl groups attached to the carbinol center. While the parent compound has a 4-bromophenyl group at the C2 position of the pyrrolidine, the synthesis of analogues with different or additional aryl groups at the α-position of the methanol (B129727) moiety allows for a systematic investigation of steric and electronic effects on catalysis.

Synthesis of Novel Pyrrolidine-Based Chiral Scaffolds with Modified Substituents

The synthesis of novel chiral scaffolds based on the this compound framework is a vibrant area of research aimed at developing catalysts with improved or novel reactivities. nih.govrsc.org A common strategy involves the derivatization of the pyrrolidine nitrogen with various functional groups. For instance, the attachment of urea, thiourea, or squaramide moieties leads to the formation of bifunctional organocatalysts capable of activating substrates through hydrogen bonding interactions.

The synthesis of these novel scaffolds often starts from this compound or its corresponding prolinol derivative. The modular nature of these syntheses allows for the introduction of a wide range of substituents, enabling the creation of a library of catalysts for screening in different asymmetric reactions. For example, the synthesis of cis-2,5-disubstituted pyrrolidine organocatalysts has been reported, demonstrating excellent performance in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. nih.gov

Investigation of Substituent Effects on Chiral Induction in Pyrrolidine Derivatives

The 4-bromo substituent on the phenyl ring of this compound derivatives plays a significant role in chiral induction. This electron-withdrawing group influences the electronic properties of the catalyst, which in turn affects its interaction with the substrate. acs.org

In the context of diarylprolinol silyl ether catalysts, studies have shown that electron-deficient substituents on the aryl ring, such as a p-bromophenyl group, can lead to faster reactions and higher diastereo- and enantioselectivities in certain transformations like the Diels-Alder reaction. acs.org The increased electrophilicity of the catalyst can enhance its ability to activate the substrate.

The following table summarizes the effect of different substituents on the aryl ring of diarylprolinol silyl ether catalysts in the Diels-Alder reaction of cinnamaldehyde (B126680) with cyclopentadiene:

| Entry | Aryl Substituent | Yield (%) | exo/endo Ratio | ee (exo) (%) |

| 1 | Phenyl | 79 | 80:20 | 90 |

| 2 | 4-Methoxyphenyl (B3050149) | 75 | 82:18 | 88 |

| 3 | 4-Bromophenyl | 85 | 85:15 | 97 |

| 4 | 4-Nitrophenyl | 88 | 88:12 | 98 |

Data adapted from a study on the effect of catalyst structure in Diels-Alder reactions. acs.org

As the data indicates, the presence of the electron-withdrawing 4-bromophenyl group (Entry 3) leads to a significant improvement in both the yield and the enantioselectivity of the major exo product compared to the unsubstituted phenyl (Entry 1) and the electron-donating 4-methoxyphenyl (Entry 2) analogues. The even stronger electron-withdrawing 4-nitrophenyl group (Entry 4) further enhances this effect.

Preparation of Chiral Ligands with Varied Steric and Electronic Properties

Beyond their use as organocatalysts, derivatives of this compound are also employed as chiral ligands in metal-catalyzed asymmetric reactions. The pyrrolidine nitrogen and the potential for further functionalization provide excellent coordination sites for a variety of transition metals.